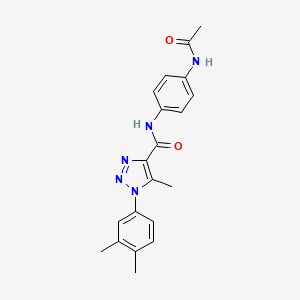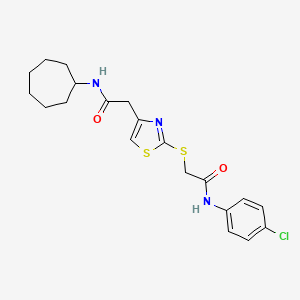![molecular formula C18H20N2O B2603053 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole CAS No. 86650-93-3](/img/structure/B2603053.png)
2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole” involves multiple steps, including polycondensation, iodination, acetyl protection, coupling reactions, and deacetylation . For instance, the synthesis of a novel diamine with tert-butyl and phenoxy units was achieved through these methods, leading to polyimides with desirable properties .
Molecular Structure Analysis
The molecular structures of compounds containing tert-butyl and phenoxy groups are characterized by their ability to form various complex geometries . For example, the crystal structure of a related compound showed strong intermolecular interactions and good packing ability due to symmetric tert-butyl groups .
Chemical Reactions Analysis
Chemical reactions involving tert-butyl and phenoxy groups include cycloaddition, as demonstrated by the reaction of a tert-butyldimethylsiloxy-substituted butadiene with methyl acrylate to form a cyclohexenone derivative. The presence of tert-butyl groups can influence the reactivity and outcome of such reactions, as seen in the synthesis of polyimides and metal complexes.
Aplicaciones Científicas De Investigación
Antioxidant Properties
The synthesis of 2-substituted-1H-benzimidazoles, which share structural similarities with 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole, has shown that these compounds possess significant antioxidant properties. These properties are evaluated in vitro, demonstrating their potential to protect biomolecules and cells under conditions of acute oxidative stress. The structural specificity of these molecules contributes significantly to their high antioxidant activity, highlighting the importance of the tert-butyl and phenoxymethyl groups in enhancing their protective capabilities against oxidative damage (Dvornikova et al., 2019).
Antimicrobial Activity
Benzimidazole derivatives, including those with structures similar to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as against fungi like Candida albicans and Aspergillus flavus. This suggests their potential application in developing new antimicrobial agents to combat resistant microbial strains (Salahuddin et al., 2017).
Anticancer and Antitubercular Activities
The exploration of benzimidazole derivatives for their anticancer and antitubercular activities has revealed that these compounds can inhibit the growth of various cancer cell lines and Mycobacterium tuberculosis. This suggests a potential therapeutic application in treating cancer and tuberculosis. The structure-activity relationship studies have identified specific substituents that enhance their biological activities, indicating the versatility of benzimidazole derivatives in medicinal chemistry (Maste et al., 2011).
DNA Binding and Structural Analysis
Benzimidazole derivatives are known to bind strongly to the DNA minor groove, showing specificity for AT-rich sequences. This property is exploited in fluorescent DNA stains like Hoechst 33258, which is structurally related to benzimidazole derivatives. These compounds are used extensively in cell biology for chromosome and nuclear staining, DNA content analysis, and other applications. Their ability to intercalate into DNA makes them valuable tools in research and potential leads for designing drugs targeting DNA interactions (Issar & Kakkar, 2013).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their corrosion inhibition properties on metals in acidic environments. Their ability to form a protective layer on metal surfaces reduces the rate of corrosion, which is crucial for industrial applications, especially in environments where metals are prone to acidic corrosion. This application demonstrates the versatility of benzimidazole compounds beyond biomedical research, extending into materials science and engineering (Yadav et al., 2013).
Propiedades
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)13-8-10-14(11-9-13)21-12-17-19-15-6-4-5-7-16(15)20-17/h4-11H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZAFAYMRZNIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)



![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)

![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)
![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2602988.png)
![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)
![(2R,3S,4R,5R,6S)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2602993.png)
